
1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This specific compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, with a hexanone chain attached at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one typically involves the following steps:
Nitration: The starting material, 3-methylindazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Alkylation: The nitrated product is then subjected to alkylation with hexanone under basic conditions to attach the hexanone chain at the 1st position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The hexanone chain can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)hexan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1H-indazol-1-yl)hexan-1-one: Lacks the nitro group, resulting in different chemical and biological properties.
1-(6-Nitro-1H-indazol-1-yl)hexan-1-one: Lacks the methyl group, affecting its reactivity and interactions.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one: Shorter alkyl chain, influencing its solubility and biological activity.
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one is unique due to the presence of both the nitro and methyl groups on the indazole ring, as well as the hexanone chain. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
62235-23-8 |
|---|---|
Molekularformel |
C14H17N3O3 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
1-(3-methyl-6-nitroindazol-1-yl)hexan-1-one |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-5-6-14(18)16-13-9-11(17(19)20)7-8-12(13)10(2)15-16/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
KAKFOIUBDXESNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


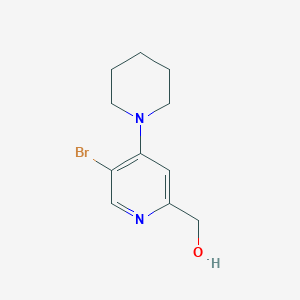



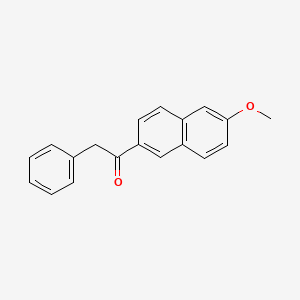
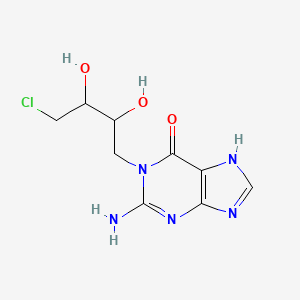
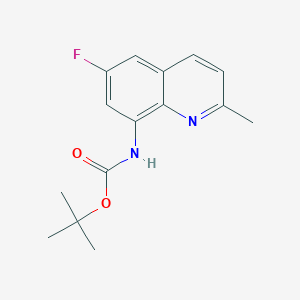

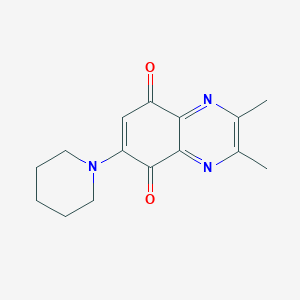
![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
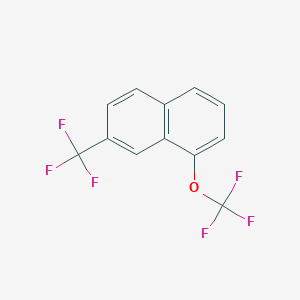
![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


